

1-(2-Thienyl)acetone molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(2-Thienyl)acetone

Cat. No.: B182387

[Get Quote](#)

An In-depth Technical Guide to 1-(2-Thienyl)acetone

This technical guide provides essential information regarding the chemical properties, analysis, and synthesis of **1-(2-Thienyl)acetone**, tailored for researchers, scientists, and professionals in drug development.

Core Compound Data

1-(2-Thienyl)acetone is a chemical compound with applications in various research and development sectors. A summary of its fundamental quantitative data is presented below.

Property	Value	Source
Molecular Formula	C7H8OS	[1] [2] [3]
Molecular Weight	140.20 g/mol	[1] [2] [3]
IUPAC Name	1-(thiophen-2-yl)propan-2-one	[1] [3]
CAS Number	15022-18-1	[1] [3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This section details a standard methodology for the qualitative and quantitative analysis of **1-(2-Thienyl)acetone** using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To identify and quantify **1-(2-Thienyl)acetone** in a given sample.

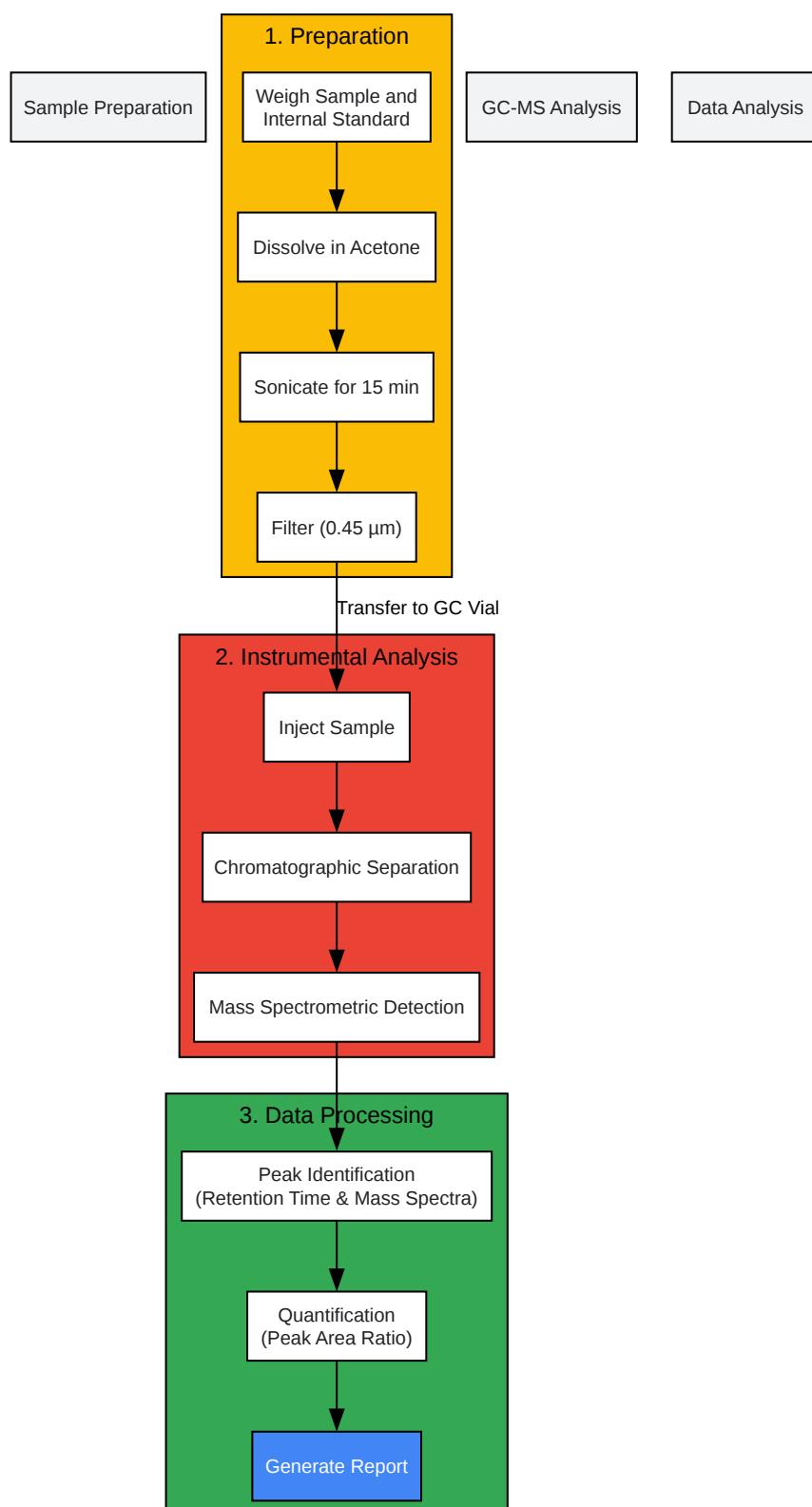
Materials and Reagents:

- **1-(2-Thienyl)acetone** standard
- Acetone (AR grade)
- Internal standard (e.g., Triphenylmethane)
- Helium (carrier gas)
- Sample containing the analyte
- Volumetric flasks (10 mL, 50 mL, 100 mL)
- Micropipettes
- Syringes for GC injection
- 0.45 μ m syringe filters

Instrumentation:

- Gas Chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) detector.
- GC Column: DB-1 or equivalent non-polar capillary column (e.g., 30m length x 0.25mm I.D., 0.25 μ m film thickness).

Procedure:


- Preparation of Internal Standard Solution:
 - Accurately weigh approximately 750 mg of Triphenylmethane into a 100 mL volumetric flask.

- Dissolve and make up to the mark with acetone. This is the internal standard stock solution.
- Preparation of Standard Solution (Calibration Standard):
 - Accurately weigh about 50 mg of **1-(2-Thienyl)acetone** reference standard into a 50 mL volumetric flask.
 - Add 5.0 mL of the internal standard stock solution.
 - Dilute to the mark with acetone.
 - Sonicate for 15 minutes to ensure complete dissolution.
- Preparation of Sample Solution:
 - Accurately weigh approximately 1250 mg of the sample into a 50 mL volumetric flask.
 - Add 5.0 mL of the internal standard stock solution.
 - Fill the flask to the mark with acetone.
 - Sonicate for 15 minutes.
 - Filter the solution using a 0.45 µm syringe filter into a GC vial.
- GC-MS Analysis:
 - Set the GC-MS parameters as follows (these may need to be optimized for the specific instrument):
 - Injector Temperature: 250°C
 - Oven Temperature Program:
 - Initial temperature: 100°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C, hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injection Volume: 1.0 μ L
- Split Ratio: 10:1
- MS Detector:
 - Ion Source Temperature: 230°C
 - Quadrupole Temperature: 150°C
 - Scan Range: 40-400 amu
- Data Analysis:
 - Identify the peaks corresponding to **1-(2-Thienyl)acetone** and the internal standard based on their retention times and mass spectra.
 - Quantify the amount of **1-(2-Thienyl)acetone** in the sample by comparing the peak area ratio of the analyte to the internal standard with that of the calibration standard.

Visualizations

The following diagram illustrates the general workflow for the GC-MS analysis of **1-(2-Thienyl)acetone**.

[Click to download full resolution via product page](#)

Caption: Workflow for the GC-MS analysis of **1-(2-Thienyl)acetone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(2-Thienyl)acetone | C7H8OS | CID 529394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. catalog.data.gov [catalog.data.gov]
- 3. data.virginia.gov [data.virginia.gov]
- To cite this document: BenchChem. [1-(2-Thienyl)acetone molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b182387#1-2-thienyl-acetone-molecular-weight-and-formula\]](https://www.benchchem.com/product/b182387#1-2-thienyl-acetone-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

